molecular formula C16H15NO4 B3932766 N-1,3-benzodioxol-5-yl-2-methoxy-2-phenylacetamide

N-1,3-benzodioxol-5-yl-2-methoxy-2-phenylacetamide

Cat. No. B3932766
M. Wt: 285.29 g/mol
InChI Key: FZTGGVZEPPXTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-methoxy-2-phenylacetamide, commonly known as MDMA, is a synthetic psychoactive drug that has gained popularity as a recreational drug. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.

Mechanism of Action

MDMA acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased empathy, and heightened sensory perception. The effects of MDMA are thought to be mediated by the activation of serotonin receptors, particularly the 5-HT2A receptor.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects, including increased heart rate and blood pressure, elevated body temperature, and dehydration. Prolonged use of MDMA can lead to neurotoxicity and damage to serotonin-producing neurons in the brain. However, the extent of this damage and its long-term effects are still being studied.

Advantages and Limitations for Lab Experiments

MDMA has several advantages for use in lab experiments, including its ability to reliably induce a state of heightened empathy and sociability. However, there are also limitations to its use, such as the potential for neurotoxicity and the difficulty in controlling dosage and purity.

Future Directions

For research include further exploration of its therapeutic potential and the development of safer versions of MDMA.

Scientific Research Applications

MDMA has been the subject of scientific research due to its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. Clinical trials have shown that MDMA-assisted psychotherapy can lead to significant improvements in symptoms of PTSD and anxiety, with long-lasting effects. MDMA has also been studied for its potential use in the treatment of other mental health conditions, such as depression and addiction.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-15(11-5-3-2-4-6-11)16(18)17-12-7-8-13-14(9-12)21-10-20-13/h2-9,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTGGVZEPPXTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.